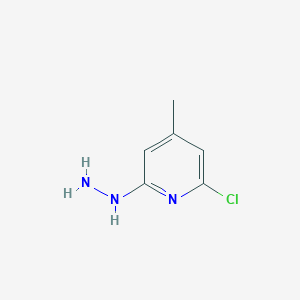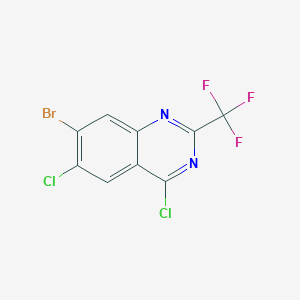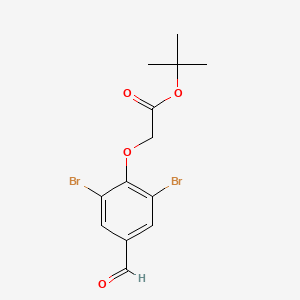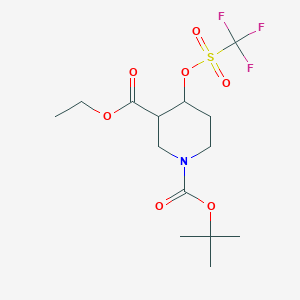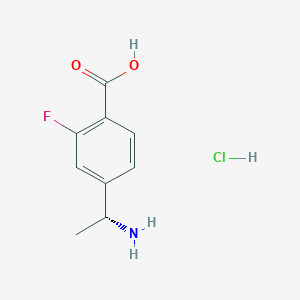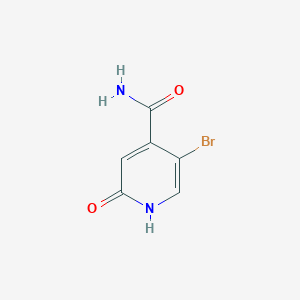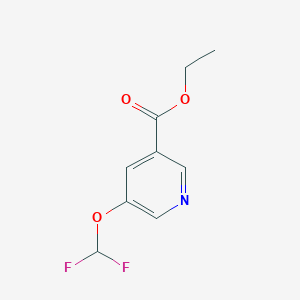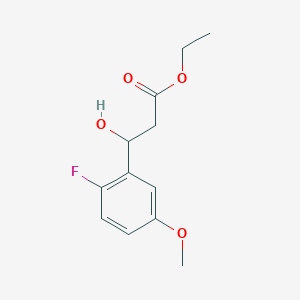
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring
Méthodes De Préparation
The synthesis of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate typically involves several steps. One common method includes the esterification of 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: This compound shares the fluoro and methoxy substitution on the phenyl ring but differs in its functional groups and reactivity.
2-Fluoro-5-methoxyphenylacetic acid: Similar in structure but with an acetic acid group, this compound has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C12H15FO4 |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
ethyl 3-(2-fluoro-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
Clé InChI |
ZZQLUARPEKHVKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


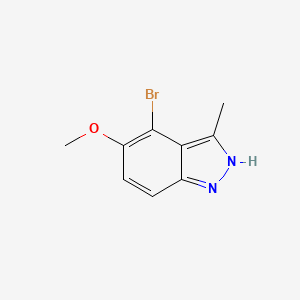
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)

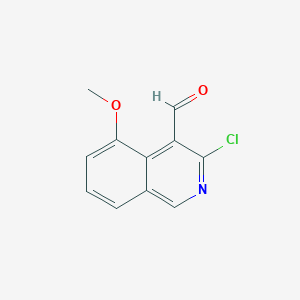
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
